molecular formula C10H13F2N3O2 B2402092 Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248305-43-1

Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2402092
CAS No.: 2248305-43-1
M. Wt: 245.23
InChI Key: SWPFGSDDUUNQDV-FSPLSTOPSA-N
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Description

Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is an intricate and significant chemical compound with fascinating properties and diverse applications. This compound consists of a complex tetrahydropyrazolo[1,5-a]pyrimidine structure, which makes it unique in its reactivity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Stepwise Synthesis: This involves the construction of the pyrazolo[1,5-a]pyrimidine ring through a series of condensation and cyclization reactions. Typically, the starting materials might include substituted pyrazoles and various reagents that facilitate ring closure.

  • Esterification: The formation of the methyl ester is carried out through esterification reactions, often using methanol and an acidic catalyst to facilitate the reaction.

Industrial Production Methods:

Industrial production scales up these laboratory methods using large-scale reactors, precise control of reaction conditions, and often continuous flow systems to ensure consistency and efficiency. Automation and process optimization are key factors in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the difluoromethyl and methyl groups, forming corresponding alcohols or ketones.

  • Reduction: Reduction of this compound could target the difluoromethyl group, potentially forming a fluoromethyl or methyl derivative.

  • Substitution: Various substitution reactions can occur, particularly on the pyrazolo[1,5-a]pyrimidine ring, leading to derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromic acid, or hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones.

  • Reduction Products: Fluoromethyl derivatives.

  • Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, facilitating the formation of more complex molecules.

  • Biology: Studied for its potential as a bioactive molecule, with investigations into its effects on biological systems and possible therapeutic applications.

  • Medicine: Explored for its pharmacological properties, including potential as an enzyme inhibitor or receptor modulator.

  • Industry: Utilized in the development of new materials, coatings, and polymers due to its unique chemical structure and properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. Its mechanism of action typically involves:

  • Binding to Targets: The compound binds to its molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions.

  • Pathway Modulation: By binding to its targets, the compound can modulate biochemical pathways, either inhibiting or activating specific processes within the cell.

Comparison with Similar Compounds

Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is compared with other pyrazolo[1,5-a]pyrimidine derivatives to highlight its uniqueness. Similar compounds include:

  • Methyl (5S,7S)-7-(fluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Methyl (5S,7S)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

The key differences lie in the substitution patterns and the presence of the difluoromethyl group, which confers unique reactivity and biological activity to this compound.

Hope this piques your scientific curiosity! Let me know if there's any specific detail you'd like me to dive into further.

Properties

IUPAC Name

methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O2/c1-5-3-7(8(11)12)15-9(14-5)6(4-13-15)10(16)17-2/h4-5,7-8,14H,3H2,1-2H3/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFGSDDUUNQDV-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)OC)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N2C(=C(C=N2)C(=O)OC)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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